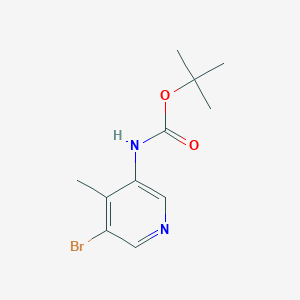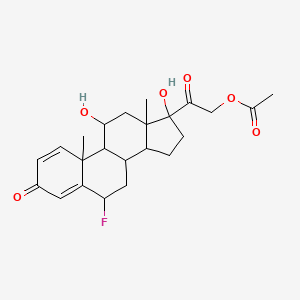![molecular formula C24H36ClNOSi B12277883 [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with two 3,5-dimethylphenyl groups, a methanol group, and a trimethylsilyl ether group. The hydrochloride salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the 3,5-Dimethylphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Methanol Group: This can be done through a nucleophilic substitution reaction.
Formation of the Trimethylsilyl Ether: This is typically achieved by reacting the hydroxyl group with trimethylsilyl chloride in the presence of a base.
Conversion to the Hydrochloride Salt: This final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the aromatic rings, leading to various reduced derivatives.
Substitution: The trimethylsilyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL: Lacks the trimethylsilyl ether group.
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL METHYL ETHER: Has a methyl ether group instead of a trimethylsilyl ether group.
Uniqueness: The presence of the trimethylsilyl ether group in ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. This structural feature also influences its reactivity and interaction with other molecules, providing unique advantages in both synthetic and biological contexts.
Propiedades
Fórmula molecular |
C24H36ClNOSi |
|---|---|
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride |
InChI |
InChI=1S/C24H35NOSi.ClH/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22;/h11-16,23,25H,8-10H2,1-7H3;1H |
Clave InChI |
WTDMRDKYLPARGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)


![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)

